Tamoxifen

Description

Estrogen Receptor Binding Dynamics

Tamoxifen's primary mechanism of action involves its ability to competitively bind to estrogen receptors (ERs), displacing the natural hormone estradiol. This competitive inhibition represents the foundational aspect of its therapeutic efficacy. Unlike estradiol, however, this compound demonstrates significantly different binding kinetics and induces distinct conformational changes in the receptor.

Surface plasmon resonance biosensor technology has revealed critical differences in binding kinetics between agonists and antagonists of the estrogen receptor. This compound binds to the estrogen receptor with association rates approximately 500-fold slower than natural agonists such as estradiol and estriol. This marked difference in binding kinetics suggests that this compound interacts with an altered conformation of the receptor, which may partially explain its unique pharmacological profile.

The binding affinity of this compound itself for estrogen receptors is relatively weak, with only 7% and 6% of the affinity of estradiol for ERα and ERβ, respectively. This modest receptor affinity is a crucial aspect of this compound's pharmacology, as it predominantly functions as a prodrug that requires metabolic conversion to more active compounds. The this compound-ER complex exhibits remarkable stability, with a nuclear retention time exceeding 48 hours, contributing to its long-lasting effects in target tissues.

Upon binding to the estrogen receptor, this compound induces the recruitment of corepressor proteins such as NCoR (Nuclear receptor CoRepressor) and SMRT (Silencing Mediator for Retinoid and Thyroid receptors). This corepressor recruitment is essential for this compound's antagonistic effects on estrogen-responsive gene transcription. The this compound-ER-corepressor complex then binds to DNA at estrogen response elements (EREs), modulating gene expression in a manner distinct from the estradiol-ER complex.

Tissue-Specific Agonist/Antagonist Effects

This compound's most remarkable property is its tissue-selective activity, exhibiting varying degrees of estrogenic and antiestrogenic effects depending on the target tissue. This selective modulation directly led to the formulation of the concept of Selective Estrogen Receptor Modulators (SERMs). The tissue selectivity of this compound has significant clinical implications, contributing to both its therapeutic benefits and side effect profile.

In breast tissue, this compound functions predominantly as an estrogen receptor antagonist, inhibiting the transcription of estrogen-responsive genes that would otherwise promote cell proliferation. This antiestrogenic activity forms the basis of its efficacy in treating hormone-sensitive breast cancers. By contrast, this compound exhibits predominantly estrogenic effects in the uterus and liver, which explains some of its adverse effects, including an increased risk of endometrial cancer with prolonged use.

One of the beneficial "side effects" of this compound is its estrogenic activity in bone tissue, where it mimics the effects of estrogen by inhibiting osteoclasts and thereby preventing bone loss. This property differentiates this compound from complete estrogen antagonists and contributes to its favorable risk-benefit profile, especially in postmenopausal women at risk of osteoporosis.

Table 1 presents a comprehensive overview of the tissue-specific estrogenic and antiestrogenic effects of this compound and other SERMs across various tissues:

| Tissue/Effect | Breast | Bone | Liver (Lipids) | Liver (Coagulation) | Liver (SHBG) | Liver (IGF-1) | Uterus | Vagina | Brain (Hot flashes) | Brain (Gonadotropins) |

|---|---|---|---|---|---|---|---|---|---|---|

| Estradiol (reference) | + | + | + | + | + | + | + | + | + | + |

| This compound | - | + | + | + | + | + | + | - | - | ± |

Effect: + = Estrogenic/agonistic, ± = Mixed or neutral, - = Antiestrogenic/antagonistic

The molecular basis for this compound's tissue selectivity involves several factors, including differences in ER subtype expression across tissues, variations in coactivator and corepressor expression, and distinct structural conformations of the this compound-ER complex. Research comparing this compound with other SERMs such as raloxifene has identified critical structural features that influence tissue selectivity.

A key structural feature influencing tissue selectivity is the orientation of the basic side chain with respect to the stilbene plane. In raloxifene, which lacks this compound's uterine stimulatory effects, this orientation is dictated by a single carbon atom in the hinge region, creating an orthogonal arrangement that differs from this compound's configuration. This structural difference appears to be crucial for determining the specific gene expression patterns induced in uterine tissue.

The interaction between this compound and tumor suppressor protein p53 represents another important dimension of its mechanism. Recent research has revealed that this compound can disrupt the interaction between ERα and p53, thereby reactivating p53's tumor-suppressive functions in breast cancer cells with wild-type p53. This finding provides a mechanistic explanation for clinical observations showing that ERα-positive breast cancer patients with wild-type p53 respond better to this compound therapy compared to those with p53 mutations.

Role of Active Metabolites in Therapeutic Efficacy

This compound's clinical efficacy depends heavily on its conversion to active metabolites, primarily endoxifen (4-hydroxy-N-desmethylthis compound) and afimoxifene (4-hydroxythis compound). These metabolites demonstrate significantly higher affinity for estrogen receptors compared to the parent compound, with approximately 30 to 100 times greater binding affinity.

The metabolic activation of this compound occurs through a series of steps involving various cytochrome P450 enzymes. The primary enzymes involved include CYP2D6, CYP3A4, CYP3A5, CYP2C9, and CYP2C19. This complex metabolic pathway leads to the production of several metabolites with varying activities, as shown in Table 2:

| Compound | Mean plasma concentrations | Effect on ER / affinity for ER |

|---|---|---|

| This compound | 190-420 nmol/L | Weak antagonist / 2% |

| N-Desmethylthis compound | 280-800 nmol/L | Weak antagonist / 1% |

| N,N-Desmethylthis compound | 90-120 nmol/L | Weak antagonist |

| Endoxifen | 14-130 nmol/L | Strong antagonist / equal to afimoxifene |

| Afimoxifene | 3-17 nmol/L | Strong antagonist / 188% |

| α-Hydroxythis compound | 1 nmol/L | None |

| This compound N-oxide | 15-24 nmol/L | Weak antagonist |

Note: Percentages indicate affinity relative to estradiol (100%)

Among these metabolites, endoxifen is considered the most important active form. Several retrospective studies have suggested that a minimal or threshold endoxifen systemic concentration of 14-16 nM is required for optimal therapeutic efficacy and lower recurrence rates. This understanding has led to growing interest in therapeutic drug monitoring (TDM) approaches to optimize this compound dosing.

The pharmacokinetics of this compound and its metabolites are characterized by extensive absorption from the intestines, with an oral bioavailability approaching 100%. Following intake, peak levels of this compound occur after three to seven hours, with steady-state levels typically reached after 3 to 4 weeks of daily administration. The long half-life of this compound (approximately 9 days) and its primary metabolite N-desmethylthis compound (approximately 13 days) contributes to its prolonged therapeutic effects.

Interestingly, body mass index (BMI) has been associated positively with both baseline drug levels and half-lives, indicating that heavier individuals may have higher baseline levels and a slower elimination of this compound and its metabolites. This pharmacokinetic variability might contribute to differences in therapeutic outcomes and side effect profiles among patients.

The CYP2D6 enzyme plays a particularly crucial role in this compound metabolism, specifically in the formation of endoxifen. Genetic polymorphisms in the CYP2D6 gene can significantly impact the conversion of this compound to its active metabolites. At the standard dose of this compound (20 mg daily), approximately 20-24% of patients have endoxifen levels below the proposed therapeutic threshold of 16 nM. This variability has prompted investigations into dose adjustment strategies based on CYP2D6 genotype or measured endoxifen concentrations.

A therapeutic drug monitoring study demonstrated that adjusting this compound dosage based on endoxifen levels could reduce the proportion of patients with subtherapeutic concentrations. After dose escalation to 30 or 40 mg in patients with low initial endoxifen levels, the percentage of patients below the 16 nM threshold decreased from 21% to 11% within 6 months. This finding supports the potential value of personalized dosing strategies to optimize this compound efficacy.

The relationship between this compound elimination and biomarker recovery provides further insights into its pharmacodynamics. Studies have shown that biomarker recovery after this compound discontinuation is slower than serum this compound elimination, suggesting that low this compound concentrations may continue to exert biological effects. This prolonged activity might be related to tissue retention of this compound and its metabolites, which could persist for weeks after treatment cessation.

Propriétés

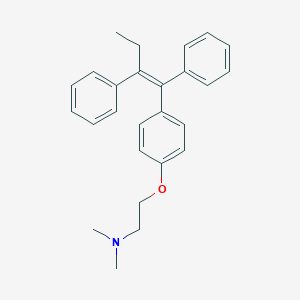

IUPAC Name |

2-[4-[(Z)-1,2-diphenylbut-1-enyl]phenoxy]-N,N-dimethylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H29NO/c1-4-25(21-11-7-5-8-12-21)26(22-13-9-6-10-14-22)23-15-17-24(18-16-23)28-20-19-27(2)3/h5-18H,4,19-20H2,1-3H3/b26-25- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKANXQFJJICGDU-QPLCGJKRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=C(C1=CC=CC=C1)C2=CC=C(C=C2)OCCN(C)C)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C(=C(\C1=CC=CC=C1)/C2=CC=C(C=C2)OCCN(C)C)/C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H29NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

54965-24-1 (citrate) | |

| Record name | Tamoxifen [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010540291 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID1034187 | |

| Record name | Tamoxifen | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1034187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

371.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Tamoxifen | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014813 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

2.6 [ug/mL] (The mean of the results at pH 7.4), 1.02e-03 g/L | |

| Record name | SID56323502 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

| Record name | Tamoxifen | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014813 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Color/Form |

Crystals from petroleum ether. | |

CAS No. |

10540-29-1 | |

| Record name | Tamoxifen | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10540-29-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tamoxifen [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010540291 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tamoxifen | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00675 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | tamoxifen | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=727681 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Tamoxifen | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1034187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tamoxifen | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.004 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TAMOXIFEN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/094ZI81Y45 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | TAMOXIFEN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6782 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Tamoxifen | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014813 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

96-98 °C, MP: 72-74 °C from methanol. /Cis-Form base/, MP: 126-128 °C; C32-H37-N-08; ICI-47699 /Cis-Form citrate/, 97 °C | |

| Record name | Tamoxifen | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00675 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | TAMOXIFEN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6782 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Tamoxifen | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014813 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Méthodes De Préparation

Voies de synthèse et conditions de réaction : Le tamoxifène peut être synthétisé par différentes méthodes. Une voie efficace implique la carbolithiation directe des diphénylacétylènes suivie d’un couplage croisé avec des réactifs alcényllithium. Cette méthode utilise un catalyseur à base de nanoparticules de palladium, obtenant une grande sélectivité et un rendement élevé .

Méthodes de production industrielle : En milieu industriel, le tamoxifène est généralement produit par un processus de synthèse en plusieurs étapesLes conditions de réaction impliquent souvent l’utilisation de bases fortes et de catalyseurs de métaux de transition pour garantir une efficacité et une pureté élevées .

Analyse Des Réactions Chimiques

Metabolism Pathways

Tamoxifen is extensively metabolized in the liver, primarily through cytochrome P450 (CYP) enzymes. Key reactions include:

Primary Metabolites

- N-Desmethylthis compound : Formed via CYP3A4/3A5-mediated N-dealkylation. This metabolite is further oxidized by CYP2D6 to endoxifen (4-hydroxy-N-desmethylthis compound), a potent anti-estrogenic agent .

- 4-Hydroxythis compound (Afimoxifene) : Generated by CYP2D6/CYP2B6/CYP3A4 hydroxylation. This metabolite undergoes glucuronidation or sulfation to enhance clearance .

Elimination Routes

- Fecal Excretion : 75% of radiolabeled this compound is recovered in feces, with minor urinary excretion (24.7%). The terminal half-life is 5–7 days, while endoxifen has a shorter half-life (50–70 hours) .

Non-Estrogen Receptor (ER) Mediated Reactions

This compound exhibits ER-independent anticancer effects, particularly through metal complexation and redox modulation:

Metal Complexes

-

Au(III)-Tamoxifen Complexes : Target thioredoxin reductase (TrxR), disrupting mitochondrial function and inducing apoptosis. Binding free energies to ERα:

These complexes inhibit TrxR, leading to reactive oxygen species (ROS) accumulation and mitochondrial membrane permeabilization .

Compound ΔG (kcal/mol) 4-Hydroxythis compound –21.3 ± 4.3 [AuTAML(OH)Cl] –23.3 ± 5.0 [CuTAML(OH)₂] –21.7 ± 3.8

This compound Analogs and Derivatives

Structural modifications aim to enhance ER binding and reduce toxicity:

Reactivity Parameters

- Electrophilicity Index (ω) : TAM-Amide (>1.5 eV) shows highest reactivity, correlating with ER-binding affinity .

- Molecular Polar Surface Area (PSA) : TAM-Sulfhydryl (9.63 Ų) exhibits optimal membrane permeability, adhering to Lipinski’s Rule of Five .

Environmental Impact

This compound and its hydroxylated metabolites (e.g., 4-hydroxythis compound) persist in the environment. Their structural similarity to the parent compound retains biological activity, necessitating wastewater treatment considerations .

Applications De Recherche Scientifique

Breast Cancer Treatment

Tamoxifen is primarily indicated for the treatment of estrogen receptor-positive (ER+) breast cancer in both men and women. It is used in various settings, including:

- Adjuvant Therapy : Following surgery and radiation, this compound reduces the risk of cancer recurrence in patients with early-stage ER+ breast cancer .

- Metastatic Breast Cancer : It is effective in treating advanced stages of breast cancer, providing significant survival benefits .

Prophylactic Use

This compound is also utilized as a prophylactic agent to reduce the risk of breast cancer in women at high risk. Studies indicate that it can lower the incidence of invasive breast cancer by approximately 50% over five years .

Cardioprotective Effects

Research suggests that this compound may offer cardioprotective benefits, potentially reducing the risk of coronary artery disease . This application is particularly relevant for postmenopausal women who are at increased risk for cardiovascular issues.

Bone Health

This compound has been shown to increase bone mineral density, making it beneficial for postmenopausal women at risk for osteoporosis .

Other Medical Conditions

Emerging studies have explored this compound's role in various other conditions, including:

- Multiple Sclerosis : Investigations are underway to assess its potential benefits in managing symptoms or progression .

- Alzheimer's Disease and Parkinson's Disease : The compound's neuroprotective properties are being studied for possible applications in these neurodegenerative disorders .

- Gynecomastia : this compound can be effective in treating gynecomastia and associated breast pain in men .

- Fertility Treatments : It has been used off-label to induce ovulation in women with infertility issues .

Breast Cancer Prevention Trials

Numerous randomized clinical trials have demonstrated this compound's efficacy in preventing breast cancer among high-risk populations:

- The Breast Cancer Prevention Trial showed a significant reduction in breast cancer incidence among participants taking this compound compared to placebo .

- Long-term follow-up studies indicate that the protective effects can last for up to 20 years after treatment cessation .

Combination Therapies

Recent studies have examined this compound's effectiveness when combined with other agents:

- Research involving flaxseed demonstrated enhanced anti-tumor effects when used alongside this compound in preclinical models of breast cancer .

- Investigations into hybrid therapies combining this compound with other compounds are ongoing, aiming to overcome resistance seen in some breast cancer cases .

Data Table: Summary of this compound Applications

| Application Area | Specific Use Cases | Evidence Level |

|---|---|---|

| Breast Cancer Treatment | Adjuvant therapy, metastatic treatment | High |

| Prophylactic Use | Risk reduction in high-risk women | High |

| Cardiovascular Health | Potential reduction of coronary artery disease risk | Moderate |

| Bone Health | Increased bone mineral density | Moderate |

| Gynecomastia | Treatment for men with gynecomastia | Moderate |

| Fertility | Induction of ovulation | Low |

| Neurodegenerative Disorders | Investigational use in Alzheimer's and Parkinson's | Emerging |

Mécanisme D'action

Le tamoxifène exerce ses effets en se liant aux récepteurs des œstrogènes, en particulier au récepteur alpha des œstrogènes. Cette liaison empêche les œstrogènes d’activer le récepteur, inhibant ainsi la croissance des cellules cancéreuses dépendantes des œstrogènes. Le tamoxifène subit également une activation métabolique pour former des métabolites actifs tels que le 4-hydroxy-tamoxifène et l’endoxifène, qui ont une affinité plus élevée pour les récepteurs des œstrogènes .

Composés similaires :

Anastrozole, Létrozole et Exémestane : Des inhibiteurs de l’aromatase utilisés comme alternatives au tamoxifène chez les femmes ménopausées.

Unicité : L’unicité du tamoxifène réside dans son double rôle d’antagoniste des récepteurs aux œstrogènes dans les tissus mammaires et d’agoniste dans d’autres tissus tels que les os et le foie. Cette double action procure des avantages thérapeutiques tout en minimisant les effets indésirables .

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Toremifene

Toremifene, a structurally related triphenylethylene derivative, shares tamoxifen’s SERM mechanism but differs in pharmacokinetics. However, toremifene demonstrates a marginally better safety profile in reducing endometrial hyperplasia risk .

| Parameter | This compound | Toremifene |

|---|---|---|

| Efficacy (ER+) | 50% recurrence reduction | Equivalent to this compound |

| Metabolism | CYP2D6-dependent | CYP3A4-dependent |

| Safety | Higher endometrial risk | Lower endometrial risk |

| Clinical Use | Gold standard for premenopausal | Alternative for postmenopausal |

This compound Derivatives

Derivatives like 4-hydroxythis compound (4-OHT) and OHTAM2–3 exhibit enhanced cytotoxicity. In A. baumannii, 4-OHT binds OmpW with high affinity, disrupting membrane integrity . Synthetic derivatives (e.g., P15, P41) show superior anti-proliferative effects in MCF-7 and MDA-MB-231 cells, with IC₅₀ values ≤10 μM .

| Compound | Key Feature | Activity |

|---|---|---|

| 4-OHT | Primary active metabolite | 100× higher ER antagonism vs. This compound |

| OHTAM2 | Modified alkyl side chain | IC₅₀ = 8.2 μM (MCF-7) |

| P41 | β-cyclodextrin complex | Enhanced drug release in acidic tumors |

Combination Therapies

- This compound + Vitamin D3 : Synergistic anti-proliferative effects in MCF-7 cells. At 20 μM this compound + 100 nM vitamin D3, cell viability drops by 70% (vs. 50% for this compound alone) .

- This compound + Ceramide : Induces apoptosis in HL-60/VCR leukemia cells via ceramide pathway activation, overcoming chemoresistance .

Structural and Functional Analogues

- U18666A : A cholesterol biosynthesis inhibitor sharing this compound’s binding site on EBP (emopamil-binding protein). Both compounds exhibit similar conformational binding but differ in hydrophobicity .

- Synthetic 1,3-Diphenylpropanones: Designed to mimic this compound’s aromatic backbone. Compound 4h shows 60% lower cytotoxicity in fibroblasts compared to this compound, suggesting improved selectivity .

Pharmacokinetic and Pharmacodynamic Contrasts

- Metabolism : this compound relies on CYP2D6 for activation, whereas toremifene is CYP3A4-dependent. Polymorphisms in CYP2D6 reduce endoxifen levels by ~50%, though clinical impact remains debated .

- Transport : this compound is a substrate for P-glycoprotein (ABCB1), limiting brain penetration. Derivatives like P85 bypass this via β-cyclodextrin encapsulation, enhancing bioavailability .

Activité Biologique

Tamoxifen is a selective estrogen receptor modulator (SERM) primarily used in the treatment of estrogen receptor-positive breast cancer. Its biological activity extends beyond its role as an anti-cancer agent, revealing significant implications in various physiological processes and potential therapeutic applications. This article explores the multifaceted biological activities of this compound, including its mechanisms of action, off-target effects, and emerging applications in antimicrobial therapy.

Estrogen Receptor Modulation

this compound exerts its primary effects through competitive inhibition of estrogen at the estrogen receptor (ER), particularly in breast tissue. This antagonistic action reduces the proliferation of cancer cells that are responsive to estrogen. However, this compound also acts as an agonist in other tissues, such as the uterus and bone, which can lead to different biological responses.

Non-Estrogen Receptor Pathways

Recent studies have identified several estrogen receptor-independent mechanisms through which this compound exerts its effects:

- Oxidative Stress Induction : High concentrations of this compound induce oxidative stress by increasing reactive oxygen species (ROS) levels, leading to apoptosis in various cell types, including epithelial and non-epithelial cells . This mechanism is particularly relevant in ER-negative cancers and infections.

- Macrophage Activation : this compound enhances macrophage activity by activating pathways such as NRF2 and caspase-1, promoting inflammatory responses without inducing cell death. This results in increased phagocytosis and the production of neutrophil extracellular traps (NETs), which trap and kill pathogens .

Antimicrobial Activity

Emerging research has highlighted this compound's potential as an antimicrobial agent. Studies have demonstrated that this compound enhances the ability of neutrophils to migrate towards and engulf bacteria, suggesting its utility in treating infections:

- Effect on Neutrophils : In vitro studies showed that this compound-treated neutrophils produced more NETs and exhibited improved bacterial clearance capabilities . In vivo experiments indicated that mice treated with this compound displayed increased resilience against methicillin-resistant Staphylococcus aureus (MRSA) infections.

- Mechanistic Insights : The antimicrobial effects are thought to be mediated through alterations in lipid metabolism and immune modulation, enhancing the innate immune response against pathogens .

Table 1: Summary of this compound's Biological Activities

| Activity | Mechanism | Clinical Implications |

|---|---|---|

| Estrogen Receptor Antagonism | Competitive inhibition at ER | Breast cancer treatment |

| Induction of Apoptosis | Oxidative stress via ROS | Potential use in ER-negative cancers |

| Macrophage Activation | NRF2 and caspase-1 pathway activation | Enhanced immune response against infections |

| Antimicrobial Effects | Improved neutrophil function | Possible repurposing for treating bacterial infections |

Research Findings

- Antimicrobial Efficacy : A study published in Frontiers in Pharmacology reported that this compound enhances macrophage function and promotes the M1 phenotype, leading to improved phagocytic activity against pathogens .

- Oxidative Stress Mechanism : Research indicates that this compound induces oxidative stress through undefined ER-independent pathways, contributing to its cytotoxic effects on various cell types .

- Clinical Trials for Repurposing : Ongoing clinical trials are exploring the efficacy of this compound for treating various infections, leveraging its immunomodulatory properties alongside its established cancer treatment profile .

Q & A

Q. Basic Pharmacokinetic Methodology

- LC-MS/MS Assays : Quantify this compound, N-desmethylthis compound, and endoxifen with limits of detection ≤0.1 ng/mL. Validate using stable isotope-labeled internal standards .

- Statistical Normalization : Report median concentrations with interquartile ranges (IQR) to address skewed distributions in CYP2D6 variant carriers .

- Functional Correlates : Link metabolite levels to estrogen receptor (ER) antagonism via MCF7 cell proliferation assays .

What experimental strategies can identify metabolic drivers of this compound resistance, such as NQO1 overexpression?

Q. Advanced Resistance Mechanism Analysis

- CRISPR-Cas9 Screening : Knock out candidate genes (e.g., NQO1) in this compound-resistant cell lines to restore sensitivity .

- Mitochondrial Profiling : Measure oxidative phosphorylation (OXPHOS) flux via Seahorse assays; resistant cells exhibit elevated ATP production .

- Inhibitor Validation : Test dicoumarol (NQO1 inhibitor) in xenograft models to reverse resistance .

How can principal component analysis (PCA) be applied to interpret transcriptomic changes in this compound-resistant breast cancer models?

Q. Advanced Bioinformatics Workflow

- Data Preprocessing : Normalize cDNA array data (e.g., CLONTECH Atlas) to remove batch effects .

- Component Extraction : Identify PCA axes explaining variance (e.g., PC1 = overall expression, PC2 = estrogen-sensitive vs. resistant profiles) .

- Outlier Detection : Use 99% prediction regions to flag genes (e.g., erk-2, HSF-1) with differential expression, validated via Western blot .

What safety protocols are essential when handling this compound in laboratory settings?

Q. Basic Laboratory Compliance

- PPE Requirements : Lab coats, nitrile gloves, and ANSI-approved eye protection .

- Waste Management : Dispose this compound-contaminated materials as hazardous waste .

- Training : Document annual safety reviews for personnel handling this compound .

How do co-administered CYP2D6 inhibitors like paroxetine affect this compound metabolite profiles, and how should this be addressed in clinical pharmacogenomic studies?

Q. Advanced Drug Interaction Mitigation

- Metabolite Monitoring : Measure endoxifen pre-/post-SSRI coadministration; ≥50% reduction necessitates dose adjustment .

- Genotype-Guided Dosing : Avoid CYP2D6 inhibitors in CYP2D6 wild-type patients or switch to aromatase inhibitors .

- Adherence Tracking : Use pill counts or digital monitoring to exclude non-adherent subjects from analyses .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.